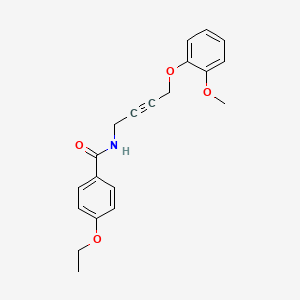

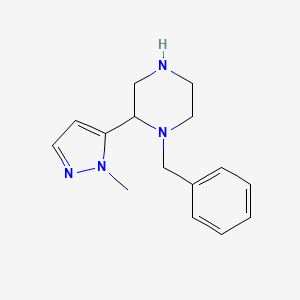

![molecular formula C21H21N5O3 B2937974 2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-04-9](/img/structure/B2937974.png)

2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines, which are heterocyclic compounds containing a pyrimidine ring fused with a 1,2,4-triazole ring . The presence of methoxyphenyl groups and a carboxamide group further add to the complexity of the molecule.

Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-triazolo[1,5-a]pyrimidines can generally be synthesized via a base-promoted tandem S_NAr/Boulton-Katritzky rearrangement . This involves the reaction of 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines .Aplicaciones Científicas De Investigación

Potential Treatment for Human African Trypanosomiasis

Compounds related to the triazolopyrimidine class have been investigated for their potential to treat Human African Trypanosomiasis (HAT), also known as sleeping sickness . This disease, caused by the parasite Trypanosoma brucei, is a significant health concern in sub-Saharan Africa. The triazolopyrimidine derivatives exhibit microtubule-disrupting activity, which is crucial for the parasite’s cell division and survival. The efficacy of these compounds in preclinical models suggests that they could be developed into new treatments for HAT.

Antifungal Applications

The triazolopyrimidine scaffold has shown promise in antifungal research. For instance, certain derivatives have demonstrated significant activity against Fusarium graminearum (Fg), a fungus responsible for crop diseases . These compounds can inhibit spore germination and cause morphological changes in the mycelia, indicating their potential as antifungal agents in agricultural settings.

Neurodegenerative Disease Research

The structural motif of triazolopyrimidines is being explored for its potential applications in neurodegenerative disease research. The ability of these compounds to interact with microtubules may provide insights into the development of treatments for diseases like Alzheimer’s, where microtubule stability plays a critical role .

Cancer Therapeutics

Triazolopyrimidines are being studied for their anticancer properties. Their ability to disrupt microtubule dynamics makes them candidates for cancer therapeutics, as they could potentially inhibit cancer cell proliferation by interfering with cell division .

Synthetic Methodology Development

The synthesis of triazolopyrimidines involves interesting chemistry that can contribute to the development of new synthetic methodologies. For example, oxidative N–N bond formation strategies have been developed to efficiently generate various structurally interesting triazolopyrimidines . These methods can be applied to create a wide range of compounds for further pharmacological evaluation.

Catalyst-Free Synthesis Procedures

The triazolopyrimidine framework has been synthesized using catalyst-free procedures at room temperature, providing an efficient and straightforward methodology for preparing novel functionalized compounds . This approach is valuable for generating a diverse library of molecules for high-throughput screening in drug discovery.

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-12-17(19(22)27)18(13-8-10-14(28-2)11-9-13)26-21(23-12)24-20(25-26)15-6-4-5-7-16(15)29-3/h4-11,18H,1-3H3,(H2,22,27)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHOKEANOWXPSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=C(C=C4)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2937898.png)

methanone](/img/structure/B2937899.png)

![(E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2937903.png)

![6',7'-dimethoxy-3',4'-dihydro-2'H-spiro[indole-3,1'-isoquinolin]-2(1H)-one](/img/structure/B2937910.png)

![8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2937913.png)